molecular formula C17H25N7O2 B2747969 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide CAS No. 1049413-81-1

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2747969
CAS No.: 1049413-81-1
M. Wt: 359.434
InChI Key: BQPZOPMMDVZNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide is a complex organic compound that features a tetrazole ring, a piperazine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide typically involves multiple steps. One common approach is the condensation of 4-ethoxybenzaldehyde with piperazine, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the piperazine ring.

    Substitution: The ethoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide
  • 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide
  • 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide

Uniqueness

The uniqueness of 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide lies in its ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c1-3-18-17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(8-6-14)26-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPZOPMMDVZNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.